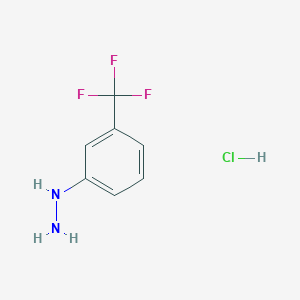

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVBLYYGZHLQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369838 | |

| Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-33-3 | |

| Record name | Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 269918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3107-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(trifluoromethyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a fluorinated aromatic hydrazine derivative.[1] It is a white to off-white solid at room temperature, often in crystalline form.[2] The presence of the trifluoromethyl group enhances its chemical stability and influences its solubility, making it moderately soluble in polar solvents like ethanol and water.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 3107-33-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][2][4][5] |

| Molecular Weight | 212.6 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 196-199 °C | [2] |

| 224-225 °C (decomposed) | [3] | |

| Boiling Point | 204.6 °C at 760 mmHg | [2] |

| 140 °C at 30 mmHg | [3] | |

| Density | 1.348 g/cm³ | [2][3] |

| Refractive Index | 1.525 | [2] |

| 1.504 (20/D) | [3] | |

| Flash Point | 107.2 °C | [2] |

| Solubility | Moderately soluble in polar solvents (e.g., ethanol, water) | [2] |

Synthesis and Experimental Protocols

This compound is produced industrially through a two-step process involving the diazotization of 3-trifluoromethylaniline, followed by a reduction reaction.[2][6]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established chemical principles for the preparation of aryl hydrazine hydrochlorides.

Materials:

-

3-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

-

Four-mouth round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Diazotization:

-

In a four-mouth flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Slowly add 3-(trifluoromethyl)aniline to the stirred solution, maintaining the temperature between -5 and 15 °C. A white solid may form.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between -5 and 15 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction.

-

-

Reduction:

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution in batches, maintaining the temperature between 0 and 25 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

-

Add concentrated hydrochloric acid to the reaction mixture to make it strongly acidic.

-

Heat the mixture to reflux for 1-4 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 0-20 °C to precipitate the this compound.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any remaining impurities.

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methods

General Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in the same solvent used for the standard.

-

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acidifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve generated from the standards to calculate the concentration and purity of the sample.

Analytical Workflow Diagram

Caption: A general workflow for the HPLC analysis of this compound.

Applications and Reactivity

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolones.[1] The trifluoromethyl group often enhances the biological activity of the final products.[1]

Key Chemical Reactions:

-

Oxidation: Can be oxidized to form the corresponding azobenzene derivatives.[1]

-

Reduction: Can be reduced to form amines.[1]

-

Substitution: Undergoes nucleophilic substitution reactions to yield various substituted derivatives.[1]

Safety and Handling

This compound is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][8]

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Use only outdoors or in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

Skin Contact: Wash with plenty of soap and water.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

-

Storage: Store in a well-ventilated place.[9] Keep the container tightly closed.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

References

- 1. This compound | 3107-33-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 3107-33-3 [m.chemicalbook.com]

- 4. 3107-33-3 CAS Manufactory [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride, a key intermediate in the development of various biologically active molecules and heterocyclic compounds. The synthesis is a well-established two-step process commencing from 3-(trifluoromethyl)aniline. This process involves the diazotization of the primary amine followed by the reduction of the resulting diazonium salt.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Diazotization: 3-(Trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures to form the corresponding 3-(trifluoromethyl)benzenediazonium chloride.

-

Reduction: The intermediate diazonium salt is then reduced to 3-(Trifluoromethyl)phenylhydrazine. Common reducing agents for this transformation include sodium sulfite or stannous chloride (tin(II) chloride). The reaction is completed by acidification to yield the stable hydrochloride salt.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of trifluoromethyl-substituted phenylhydrazine hydrochlorides, based on analogous reactions. The data highlights the efficiency and purity achievable with this synthetic route.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | |

| Final Product | This compound | |

| Typical Yield | >75% | [2] |

| Purity (HPLC) | 97-99% | [2] |

| Molecular Formula | C₇H₈ClF₃N₂ | |

| Molecular Weight | 212.6 g/mol |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Diazotization of 3-(Trifluoromethyl)aniline

This procedure outlines the formation of the 3-(trifluoromethyl)benzenediazonium chloride intermediate.

Materials:

-

3-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add 3-(Trifluoromethyl)aniline dropwise to the cooled acid solution while maintaining the temperature between 0-5 °C. Stir the mixture until a fine slurry of the amine hydrochloride salt is formed.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature does not exceed 5 °C. The addition should be controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution of 3-(trifluoromethyl)benzenediazonium chloride is used directly in the next step.

Step 2: Reduction of 3-(Trifluoromethyl)benzenediazonium Chloride and Isolation of the Hydrochloride Salt

This protocol describes the reduction of the diazonium salt to the corresponding hydrazine, followed by the isolation of the hydrochloride salt. The use of sodium sulfite as the reducing agent is detailed below.

Materials:

-

3-(Trifluoromethyl)benzenediazonium chloride solution (from Step 1)

-

Sodium Sulfite

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ice

Procedure:

-

In a separate large reaction vessel, prepare a solution of sodium sulfite in deionized water.

-

Cool the sodium sulfite solution to 0-10 °C using an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. The temperature should be maintained between 0-20 °C during this addition.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[2]

-

Slowly add concentrated hydrochloric acid to the reaction mixture. This will cause the pH to become strongly acidic.

-

Heat the acidified mixture to reflux and maintain the reflux for 1-4 hours.[2]

-

Cool the reaction mixture to 0-10 °C. The product, this compound, will precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from 3-(Trifluoromethyl)aniline to this compound.

Caption: Synthesis of 3-(Trifluoromethyl)phenylhydrazine HCl.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS Number: 3107-33-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylhydrazine hydrochloride, with the CAS number 3107-33-3, is a fluorinated aromatic hydrazine derivative. It is a key intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structural features, notably the trifluoromethyl group on the phenyl ring, impart unique physicochemical properties that enhance reactivity and metabolic stability in derivative compounds.[1] This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and biological significance of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical syntheses.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid, typically in crystalline form. | [2] |

| Odor | Odorless or a faint, characteristic amine-like odor. | [2] |

| Melting Point | 196-199 °C | [2][3] |

| Boiling Point | 204.6 °C at 760 mmHg | [2] |

| Density | 1.348 g/cm³ | [2] |

| Flash Point | 107.2 °C | [2] |

| Refractive Index | 1.525 | [2] |

| Solubility | Moderately soluble in polar solvents such as ethanol and water. | [2] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |

| Molecular Weight | 212.6 g/mol | [1][2] |

| IUPAC Name | [3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [1] |

| InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H | [1] |

| InChI Key | XVVBLYYGZHLQDX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)NN)C(F)(F)F.Cl | [1] |

| Purity | ≥97% |

Experimental Protocols

Synthesis

The industrial synthesis of this compound involves a two-step process starting from 3-trifluoromethylaniline.[2]

-

Diazotization: 3-Trifluoromethylaniline is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine derivative. Common reducing agents for this step include stannous chloride or sodium sulfite. The resulting hydrazine is then treated with hydrochloric acid to yield the hydrochloride salt.

Spectroscopic Characterization

While specific instrument parameters for this compound are not detailed in the provided search results, standard analytical techniques are used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons and the hydrazine protons. The carbon NMR would show signals for the aromatic carbons, including the trifluoromethyl-substituted carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the hydrazine group and C-F stretching of the trifluoromethyl group would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Activity and Applications

This compound is a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its trifluoromethyl group often enhances the efficacy and metabolic stability of the final products.[1]

Key biological activities and applications include:

-

Anticancer Agents: It serves as a precursor for the synthesis of pyrazole and pyrazolone derivatives that have shown potential as anticancer agents.[1]

-

Anti-inflammatory Agents: The compound is utilized in the development of novel anti-inflammatory drugs.[2]

-

Antiviral and Antihypertensive Agents: It is a key building block in the synthesis of compounds with potential antiviral and antihypertensive properties.[2]

-

Enzyme Inhibition: The compound itself has been shown to inhibit certain enzymes.[1]

-

Antioxidant Activity: Studies have indicated that 3-(Trifluoromethyl)phenylhydrazine exhibits significant radical scavenging activity.[1]

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Trifluoromethylated Phenylhydrazines

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanism of action of trifluoromethylated phenylhydrazines. This whitepaper synthesizes current research to illuminate the biological activities, key molecular targets, and associated signaling pathways of this significant class of compounds.

Trifluoromethylated phenylhydrazines are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of pharmacologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a strategic design element, significantly enhancing crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides an in-depth exploration of their mechanisms of action, focusing on their roles as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of trifluoromethylated phenylhydrazines, particularly pyrazoles and pyrazolines, have demonstrated significant potential as anticancer agents[2][3]. Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis

A primary mechanism by which trifluoromethylated phenylhydrazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic, or mitochondrial, pathway. Evidence suggests that these compounds can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis[4][5]. Specifically, they can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax[4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[5]. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis[5][6]. Studies have shown the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and -7, following treatment with these compounds[4].

Another facet of their pro-apoptotic mechanism involves targeting key regulators of cellular signaling. For instance, some complex derivatives containing a bis(trifluoromethyl)phenyl group, such as the FDA-approved drug Selinexor, function as selective inhibitors of nuclear export (SINE)[6]. They covalently bind to the CRM1 (Exportin 1 or XPO1) protein, which is responsible for the transport of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm for degradation. By inhibiting CRM1, these compounds force the nuclear accumulation of TSPs, leading to cell cycle arrest and apoptosis[6].

References

- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijper.org [ijper.org]

- 5. mdpi.com [mdpi.com]

- 6. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS No: 3107-33-3) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals, enabling them to ascertain precise solubility values for their specific applications.

Introduction to this compound

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in organic synthesis, particularly in the formation of heterocyclic compounds, makes understanding its solubility profile in various organic solvents a critical parameter for reaction optimization, purification, and formulation development. The presence of the trifluoromethyl group influences its chemical stability and solubility characteristics.[1]

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data for this compound is not extensively reported. The available information is summarized in the table below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [2] |

| Methanol | Protic Polar | Data not available | Soluble | [2] |

| Ethanol | Protic Polar | Data not available | Moderately Soluble | [1] |

| Water | Protic Polar | Data not available | Moderately Soluble | [1] |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a solid compound like this compound in an organic solvent.

General workflow for solubility determination.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 3-(Trifluoromethyl)phenylhydrazine HCl to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it immediately to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Determine the concentration of the diluted solution using a validated analytical method (e.g., HPLC with a pre-established calibration curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Method 2: High-Throughput Screening (HTS) Kinetic Solubility Assay

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. A common approach is the kinetic solubility assay.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility.

Synthesis and Purification

The quality and purity of the this compound used in solubility studies are paramount. The following is a common synthesis and purification protocol.

Synthesis and purification of 3-(Trifluoromethyl)phenylhydrazine HCl.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic properties and a key synthetic application of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. Due to the limited availability of a complete, publicly-accessible dataset for this specific compound, this guide presents a combination of established physical data, generalized experimental protocols, and predicted spectroscopic characteristics based on its chemical structure.

Compound Identification and Physical Properties

This compound is an aromatic amine derivative widely utilized as a key intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its trifluoromethyl group significantly influences its chemical reactivity and the physiological properties of its derivatives.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3107-33-3 | [1][3] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][3] |

| Molecular Weight | 212.6 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 196-199 °C | Guidechem |

| Purity | Typically ≥97% | [3] |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (hydrazine group) |

| 3200-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1350-1100 | Strong, Broad | C-F stretching (trifluoromethyl group) |

| 800-600 | Medium-Strong | Aromatic C-H bending (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The hydrochloride salt form may lead to broader peaks for the N-H protons.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 3H | -NHNH₂⁺ protons |

| 7.4 - 7.8 | Multiplet | 4H | Aromatic protons (H2, H4, H5, H6) |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C1 (Carbon attached to hydrazine) |

| ~130 (q, J ≈ 30 Hz) | C3 (Carbon attached to -CF₃) |

| ~129 | C5 |

| ~123 (q, J ≈ 270 Hz) | -CF₃ |

| ~120 | C6 |

| ~118 | C4 |

| ~115 | C2 |

Table 5: Predicted ¹⁹F NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -65 | Singlet | -CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The data below is for the free base, 3-(Trifluoromethyl)phenylhydrazine.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 157 | 40 | [M - NH]⁺ |

| 145 | 30 | [M - N₂H₃]⁺ |

| 107 | 60 | [C₆H₄CF₃]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[4]

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[4]

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Data Acquisition (¹H, ¹³C, ¹⁹F):

-

The NMR spectrometer is typically a 400 MHz or 500 MHz instrument.[6]

-

Tune and shim the instrument to the specific sample and solvent.

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans and a relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

For ¹⁹F NMR: Acquire the spectrum using a standard pulse-acquire sequence, with the spectrometer tuned to the fluorine frequency. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C.[7] Chemical shifts are referenced to an external standard like CFCl₃.[8]

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

-

The solution is directly infused into the mass spectrometer or injected into an LC system.

-

-

Data Acquisition (ESI-MS):

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.

-

Acquire spectra over a relevant mass range (e.g., m/z 50-500).

-

For fragmentation data (MS/MS), the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) in a collision cell, with the resulting fragment ions analyzed in the second mass analyzer.[9]

-

Synthetic Application: Pyrazole Synthesis

A primary application of this compound is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[2][10] The general workflow involves a cyclocondensation reaction with a 1,3-dicarbonyl compound.

Caption: Workflow for the synthesis of pyrazole derivatives.

This workflow illustrates the key steps, from the in situ formation of the free hydrazine from its hydrochloride salt to the final purification of the pyrazole product. This synthetic route is highly versatile and allows for the creation of a diverse library of pyrazole compounds for screening in drug discovery programs.[10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3107-33-3 | Benchchem [benchchem.com]

- 3. This compound | 3107-33-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules represents a pivotal advancement in medicinal chemistry. This powerful functional group imparts unique physicochemical properties that can dramatically enhance a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-containing compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Impact of the Trifluoromethyl Group on Physicochemical Properties

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, but its effects extend far beyond simple substitution. Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity profoundly influence a molecule's properties.

Key physicochemical effects of the trifluoromethyl group include:

-

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This property is crucial for drugs targeting intracellular or central nervous system targets.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This leads to a longer drug half-life, potentially reducing dosing frequency and associated side effects.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the CF3 moiety can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence drug-receptor interactions and binding affinity.

-

Improved Binding Affinity : The unique electronic and steric properties of the trifluoromethyl group can lead to more potent interactions with biological targets, enhancing the overall efficacy of the drug.

Quantitative Analysis of Biological Activity

The introduction of a trifluoromethyl group often leads to significant improvements in the potency of drug candidates. The following table summarizes the in vitro biological activities of several key trifluoromethyl-containing drugs, demonstrating their high affinity and selectivity for their respective targets.

| Drug | Target | Biological Activity Metric | Value |

| Celecoxib | COX-2 | IC50 | 0.04 µM |

| COX-1 | IC50 | 15 µM | |

| Fluoxetine | Serotonin Transporter (SERT) | Ki | 0.8 nM |

| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | 19 nM |

| Aprepitant | Neurokinin-1 (NK1) Receptor | Ki | 0.1 nM |

| Bicalutamide | Androgen Receptor (AR) | IC50 | 159-243 nM |

Case Studies: Mechanisms of Action and Signaling Pathways

The versatility of the trifluoromethyl group is evident in its presence in a wide array of drugs targeting diverse biological pathways.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group in celecoxib contributes to its high binding affinity and selectivity for the COX-2 enzyme.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine, widely known as Prozac, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It functions by blocking the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron. The trifluoromethyl group in fluoxetine is crucial for its high affinity and selectivity for SERT.

Sitagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The trifluoromethyl group in sitagliptin plays a key role in its potent and selective inhibition of DPP-4.

Aprepitant: A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent nausea and vomiting associated with chemotherapy and surgery. It is a selective antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is substance P, a neuropeptide involved in the vomiting reflex. By blocking the binding of substance P to NK1 receptors in the brain, aprepitant prevents the downstream signaling that leads to emesis. The two trifluoromethyl groups in aprepitant are critical for its high affinity and potent antagonism of the NK1 receptor.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as testosterone and dihydrotestosterone (DHT), promote the growth of prostate cancer cells by binding to and activating the AR. Bicalutamide competes with these androgens for binding to the AR, thereby inhibiting its activation and the subsequent transcription of genes that drive tumor growth. The trifluoromethyl group is a key feature of bicalutamide's structure, contributing to its antagonistic activity.

Detailed Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key in vitro assays used to characterize the biological activity of trifluoromethyl-containing compounds.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer. Arachidonic acid is used as the substrate.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., celecoxib) or a vehicle control (like DMSO) for a specified time at a controlled temperature.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by adding arachidonic acid. After a defined period, the reaction is terminated.

-

Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX activity inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Methodology:

-

Preparation of Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a phosphate buffer. Liver microsomes (from human or other species) are thawed and diluted in the same buffer. An NADPH regenerating system is also prepared.

-

Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time Points and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction in each aliquot is terminated by adding an ice-cold stop solution (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are corrected for background and normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the biological activities and mechanisms of action of trifluoromethyl-containing compounds, supported by robust quantitative data and detailed experimental protocols, is essential for the continued design and development of novel and effective therapeutics. The strategic application of this "super-methyl" group will undoubtedly continue to drive innovation in drug discovery for years to come.

Electron-withdrawing effects of the -CF3 group in phenylhydrazines

An In-depth Technical Guide to the Electron-Withdrawing Effects of the -CF3 Group in Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its unique electronic properties. When appended to an aromatic system like phenylhydrazine, the -CF3 group exerts a powerful electron-withdrawing effect, profoundly altering the molecule's physicochemical properties and reactivity.

This technical guide provides a comprehensive overview of these effects, offering quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in harnessing the properties of trifluoromethyl-substituted phenylhydrazines. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer and antimicrobial agents, where the -CF3 moiety often enhances metabolic stability, lipophilicity, and binding affinity.[1]

Core Physicochemical Effects of the -CF3 Group

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the phenyl ring and the attached hydrazine functional group through a potent negative inductive effect (-I). This perturbation of the electronic landscape is the origin of the observed changes in basicity, nucleophilicity, and reactivity.

Impact on Basicity (pKa)

The electron-withdrawing nature of the -CF3 group significantly decreases the electron density on the nitrogen atoms of the hydrazine moiety. This reduces their ability to accept a proton, thereby lowering the basicity of the compound. This effect is quantified by the acid dissociation constant (pKa) of the conjugate acid. While direct pKa values for trifluoromethyl-phenylhydrazines are not widely tabulated, the trend can be reliably inferred from the pKa values of correspondingly substituted anilines, which are electronically analogous. The presence of a -CF3 group leads to a substantial decrease in the pKa value, indicating a weaker base.

Hammett Substituent Constants

The electronic influence of a substituent on an aromatic ring can be quantitatively described by the Hammett equation, which uses substituent constants (σ). A positive σ value indicates an electron-withdrawing character. The -CF3 group possesses large, positive σ values, confirming its strong electron-withdrawing capacity, comparable to or exceeding that of a nitro group in some contexts.[2][3]

Table 1: Quantitative Comparison of Substituent Electronic Effects

| Substituent | Hammett Constant (σ_meta)[2] | Hammett Constant (σ_para)[2] | Notes |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.06 | -0.16 | Electron-Donating |

| -Cl | 0.37 | 0.22 | Electron-Withdrawing |

| -CF₃ | 0.44 | 0.57 | Strongly Electron-Withdrawing |

| -CN | 0.62 | 0.67 | Strongly Electron-Withdrawing |

| -NO₂ | 0.73 | 0.78 | Strongly Electron-Withdrawing |

Implications for Chemical Reactivity and Synthesis

The reduced electron density on the terminal nitrogen atom of the hydrazine group directly impacts its nucleophilicity, influencing the kinetics and outcomes of common synthetic transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a fundamental reaction for converting phenylhydrazines and carbonyl compounds into valuable indole scaffolds.[4] The reaction mechanism involves an acid-catalyzed intramolecular cyclization. The nucleophilicity of the phenylhydrazine is critical for the initial formation of the hydrazone and the subsequent key[5][5]-sigmatropic rearrangement.

The presence of a strong electron-withdrawing group like -CF3 deactivates the phenyl ring and reduces the nucleophilicity of the hydrazine, making the reaction more challenging.[6] Consequently, Fischer indole syntheses involving trifluoromethyl-phenylhydrazines often require more forcing conditions, such as stronger acids (e.g., polyphosphoric acid) or higher temperatures, compared to reactions with electron-rich or unsubstituted phenylhydrazines.[7]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

This protocol is based on the common industrial method of diazotization of an aniline followed by reduction.[5][8]

Logical Workflow:

Methodology:

-

Diazotization:

-

In a four-necked flask equipped with a mechanical stirrer and thermometer, add concentrated hydrochloric acid and water.

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Slowly add 4-(trifluoromethyl)aniline dropwise while maintaining the temperature below 5 °C. A white solid may form.

-

Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between -5 and 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 10-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution. Maintain the temperature below 20 °C throughout the addition.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

-

-

Hydrolysis and Isolation:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the solution to 0-10 °C. The product, 4-(trifluoromethyl)phenylhydrazine hydrochloride, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purity can be assessed by HPLC, and the structure confirmed by NMR and IR spectroscopy.

-

Fischer Indole Synthesis of 6-(Trifluoromethyl)indole

This protocol describes the synthesis of an indole using 4-(trifluoromethyl)phenylhydrazine and a suitable ketone (e.g., acetone, to yield 2-methyl-6-(trifluoromethyl)indole).

Methodology:

-

Hydrazone Formation (In Situ):

-

To a round-bottom flask, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and the chosen ketone (e.g., acetone, 1.2 eq).

-

Add a suitable solvent and acid catalyst. A common system is glacial acetic acid, which can serve as both solvent and catalyst.[7] Alternatively, stronger catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) in a solvent like toluene can be used.

-

-

Cyclization:

-

Heat the reaction mixture with vigorous stirring. The required temperature depends on the catalyst. For acetic acid, reflux may be sufficient. For PPA, temperatures of 80-120 °C are common.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using a strong acid like PPA, carefully pour the mixture over crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure trifluoromethyl-substituted indole.

-

Logical Summary of Electronic Effects

The cascading consequences of introducing a -CF3 group onto a phenylhydrazine ring can be summarized in a clear cause-and-effect relationship.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of phenylhydrazines. Its strong electron-withdrawing nature significantly reduces the basicity and nucleophilicity of the hydrazine moiety, a fact that must be carefully considered when designing synthetic routes. While reactions like the Fischer indole synthesis may require more forcing conditions, the resulting -CF3 substituted heterocyclic products are of immense value, particularly in drug discovery. The enhanced metabolic stability and altered pharmacokinetic profiles imparted by the -CF3 group make these derivatives highly attractive targets for researchers in the pharmaceutical and agrochemical industries. This guide provides the foundational data and protocols necessary for the effective utilization of these important building blocks.

References

- 1. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]

- 2. global.oup.com [global.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Industrial Synthesis of Substituted Phenylhydrazine Salts

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylhydrazine salts are a critical class of chemical intermediates with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. Their versatile structure serves as a key building block for the synthesis of numerous heterocyclic compounds, including pyrazoles, indoles, and pyridazinones, which form the core of many active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the industrial-scale synthesis of these vital compounds, focusing on prevalent methodologies, detailed experimental protocols, and process optimization strategies, including a look at modern continuous flow technologies.

Core Synthetic Strategies: A Two-Step Approach

The industrial production of substituted phenylhydrazine salts predominantly follows a well-established two-step synthetic sequence starting from the corresponding substituted anilines:

-

Diazotization: The primary aromatic amine (substituted aniline) is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a diazotizing agent, most commonly sodium nitrite.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding substituted phenylhydrazine. A variety of reducing agents are employed in industrial settings, each with its own advantages and disadvantages concerning cost, efficiency, and waste management.

-

Salt Formation: The synthesized phenylhydrazine is often converted to its hydrochloride or other salt form to improve stability and ease of handling. This is typically achieved by precipitation from an acidic solution.

Key Industrial Synthesis Methods

The classical and most widely used method for the industrial synthesis of substituted phenylhydrazine salts is the diazotization of an aromatic amine followed by reduction. While the core principle remains the same, variations in the reducing agent and process technology (batch vs. continuous flow) define the specific industrial methods.

Batch Synthesis: The Traditional Workhorse

Batch processing has long been the standard for chemical manufacturing. In this approach, reactants are charged into a reactor, and the reaction sequence is carried out in a stepwise manner.

A general workflow for the batch synthesis of a substituted phenylhydrazine salt is as follows:

Role of trifluoromethyl group in medicinal chemistry

An In-depth Technical Guide on the Core Role of the Trifluoromethyl Group in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of molecular design and optimization. Among these, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool for medicinal chemists. Its integration into drug candidates can profoundly influence their physicochemical and pharmacological properties, often transforming a promising compound into a viable therapeutic agent. The prevalence of the trifluoromethyl group is underscored by its presence in a significant number of drugs approved by the US Food and Drug Administration (FDA).[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group, focusing on its impact on metabolic stability, lipophilicity, bioavailability, and target binding affinity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this "super-halogen" in their work.

Impact on Physicochemical Properties and Pharmacokinetics

The trifluoromethyl group's utility stems from its unique combination of steric and electronic properties, which are distinct from both hydrogen and its constituent halogen, fluorine. It is a strong electron-withdrawing group, highly lipophilic, and exceptionally stable.[3][4]

Metabolic Stability

A primary reason for incorporating a CF₃ group is to enhance a drug's metabolic stability. This is largely due to the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[5][6] This high bond energy makes the CF₃ group highly resistant to oxidative metabolism by enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are major players in drug clearance.[7]

By strategically replacing a metabolically labile group, such as a methyl (CH₃) group, with a CF₃ group, chemists can block a key metabolic pathway. This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately improving the drug's bioavailability and therapeutic window.[3][7]

Table 1: Comparative Effects of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Substitution on Metabolic Stability [7]

| Parameter | Typical Outcome with CH₃ Group | Typical Outcome with CF₃ Group | Rationale |

| Number of Metabolites | Generally higher; multiple oxidation products. | Significantly reduced. | The primary metabolic pathway is blocked, limiting the formation of downstream metabolites.[7] |

| Half-life (t₁/₂) in vitro | Shorter. | Longer. | A reduced rate of metabolism leads to slower clearance of the parent drug.[3][7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher. | Lower. | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced by blocking metabolism.[7] |

A compelling example is seen in the development of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products. In contrast, its trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[7][8]

Lipophilicity and Bioavailability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic, with a Hansch lipophilicity parameter (π) of +0.88, meaning its substitution for a hydrogen atom (π = 0) significantly increases a molecule's overall lipophilicity.[5][6]

This increased lipophilicity can enhance a drug's ability to permeate biological membranes through passive diffusion, which is crucial for oral absorption and for crossing the blood-brain barrier to engage central nervous system targets.[3][4] By improving both metabolic stability and membrane permeability, the CF₃ group often leads to a direct improvement in a drug's oral bioavailability.[6]

Electronic Effects: pKa and Binding Affinity

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent. This property can significantly influence the electronic distribution within a molecule, which has two key consequences:

-

Modulation of pKa: The CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups.[4] For example, the pKa of acetic acid is 4.76, whereas the pKa of trifluoroacetic acid is 0.23, making it a much stronger acid.[9] This ability to fine-tune pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: The electronic nature of the CF₃ group can lead to stronger interactions with biological targets. It can participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds.[10] Furthermore, its lipophilicity allows for enhanced hydrophobic interactions within the target's binding pocket. These combined effects can substantially increase a ligand's binding affinity and selectivity for its target.[3][5][11] For instance, replacing a propyl group with a trifluoroethyl group in a menin-MLL inhibitor resulted in a 10-fold increase in binding affinity, an effect attributed to the CF₃ group's close contacts with the protein backbone.[10]

Experimental Protocols

Assessing the impact of trifluoromethylation requires robust experimental methodologies. Below are protocols for key assays used to evaluate metabolic stability and lipophilicity.

In Vitro Microsomal Stability Assay

This assay is a standard method to determine a compound's susceptibility to metabolism by phase I enzymes.[7]

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.

-

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compounds and positive controls (e.g., testosterone)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

-

-

Procedure:

-

Preparation: Prepare working solutions of the test compound. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Incubation: Add the liver microsome solution to the wells of a 96-well plate. Pre-incubate at 37°C.

-

Initiation: Start the reaction by adding the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding the cold quenching solution.

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm, 4°C) to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent drug concentration.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) using the half-life and assay parameters.

-

Lipophilicity (logP) Determination: Shake-Flask Method

This is the traditional and most widely accepted method for experimentally measuring logP.[12]

-

Objective: To determine the partition coefficient of a compound between n-octanol and water.

-

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

A known amount of the test compound is dissolved in one of the two pre-saturated solvents (n-octanol or water).

-

The second pre-saturated solvent is added to the first.

-

The mixture is shaken vigorously for a set period until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

-

Data Analysis:

-

logP is calculated as: logP = log₁₀ ([Compound]octanol / [Compound]water).

-

Synthetic Methodologies

The efficient introduction of a CF₃ group is a significant area of research in organic chemistry. Key strategies include:[1]

-

Radical Trifluoromethylation: Often involves the use of reagents that generate the •CF₃ radical, which can then add to aromatic or other unsaturated systems.

-

Nucleophilic Trifluoromethylation: Utilizes reagents that deliver a "CF₃⁻" equivalent, such as Ruppert's reagent (TMSCF₃), to electrophilic centers like carbonyls.[6]

-

Electrophilic Trifluoromethylation: Employs reagents that deliver a "CF₃⁺" equivalent, such as hypervalent iodine reagents (e.g., Togni's reagent), to nucleophilic substrates.[1][6]

-

Cross-Coupling Reactions: Transition-metal-catalyzed reactions, particularly with copper or palladium, are widely used to couple a CF₃ source with aryl or vinyl halides/pseudohalides.[6]

Case Studies: Trifluoromethyl Group in FDA-Approved Drugs

The successful application of the trifluoromethyl group is evident in numerous marketed drugs across various therapeutic areas.

Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group

| Drug Name | Therapeutic Class | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | The para-CF₃ group on the phenoxy ring increases lipophilicity and is critical for the selective inhibition of serotonin reuptake, enhancing potency by 6-fold compared to the non-fluorinated analog.[1] |

| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | The CF₃ group is essential for selective binding to the COX-2 enzyme's side pocket, contributing to its selectivity over COX-1 and reducing gastrointestinal side effects.[13] |

| Tipranavir (Aptivus) | Antiretroviral (HIV Protease Inhibitor) | The trifluoromethyl-2-pyridyl moiety contributes to multiple strong interactions within the S3 subsite of the HIV protease enzyme, making it effective against resistant viral strains.[1] |

| Sorafenib (Nexavar) | Anticancer (Kinase Inhibitor) | The CF₃ group contributes to the overall binding affinity and pharmacokinetic profile of the drug, which is used to treat primary kidney and liver cancer.[14] |

| Aprepitant (Emend) | Antiemetic (NK1 Receptor Antagonist) | Contains two CF₃ groups that enhance its binding affinity, metabolic stability, and ability to cross the blood-brain barrier to act on central NK1 receptors. |

Conclusion

The trifluoromethyl group is a privileged substituent in medicinal chemistry, offering a powerful strategy to address common challenges in drug development. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it an invaluable tool for optimizing lead compounds. By blocking metabolic hotspots, the CF₃ group can significantly improve a drug's pharmacokinetic profile, leading to enhanced bioavailability and a longer duration of action. Furthermore, its unique electronic properties can be harnessed to fine-tune pKa and strengthen interactions with biological targets. A thorough understanding of the experimental methods to quantify these effects is crucial for the rational design of new, safer, and more effective trifluoromethyl-containing therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indoles

For Researchers, Scientists, and Drug Development Professionals